tert-Butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate
Description
The compound tert-butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate belongs to a class of piperidine derivatives featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted pyridinyloxy moiety. The Boc group enhances solubility and stability during synthetic processes, while the pyridinyloxy substituent contributes to π-π interactions in biological target binding .
Properties
IUPAC Name |
tert-butyl 4-(4-methylpyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-8-17-14(11-12)20-13-6-9-18(10-7-13)15(19)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWZLHHQGHADJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647920 | |
| Record name | tert-Butyl 4-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944390-87-8 | |
| Record name | tert-Butyl 4-[(4-methylpyridin-2-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of tert-Butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate Intermediate
- Reagents: Starting from piperidine-1-carboxylate protected with tert-butyl group, the 4-hydroxymethyl substituent is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) or similar sulfonyl chlorides.
- Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperature.
- Outcome: Formation of the 4-(methylsulfonyloxy)methyl derivative, ready for nucleophilic substitution.
Nucleophilic Substitution with 4-Methylpyridin-2-ol
- Reagents: 4-methylpyridin-2-ol acts as the nucleophile.
- Base: Potassium carbonate (K2CO3) or N,N,N',N'-tetramethylguanidine is used to deprotonate the phenol and promote nucleophilicity.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or a mixture of THF and DMF.
- Temperature and Time: Reaction temperatures range from 80°C to reflux conditions, with reaction times spanning 5 to 24 hours depending on the scale and reagents.
- Atmosphere: Typically inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.
- Workup: After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents like ethyl acetate or dichloromethane. The organic layers are washed with brine or aqueous sodium chloride, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
- Purification: Column chromatography on silica gel using dichloromethane/methanol or ethyl acetate/hexane mixtures as eluents.
Representative Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Preparation of 4-(methylsulfonyloxy)methyl piperidine intermediate | Reaction of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate with methanesulfonyl chloride in dichloromethane at 0-5°C | High yield (not specified) | Intermediate for nucleophilic substitution |
| Nucleophilic substitution with 4-methylpyridin-2-ol | Potassium carbonate (3.33 g, 10.23 mmol), DMF (80 mL), 80°C, 5 h | 94% | Inert atmosphere, purified by silica gel chromatography |
| Alternative nucleophilic substitution | N,N,N',N'-tetramethylguanidine, THF/DMF mixture, reflux 24 h | 95.05% | Purified by silica gel chromatography, isolated as orange-brown solid |
Detailed Research Findings and Notes
- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with DMF, leading to high yields (~94-95%) in nucleophilic substitution steps.
- Solvent Effects: DMF is the solvent of choice for these reactions due to its high polarity and ability to dissolve both organic substrates and inorganic bases, facilitating efficient SNAr reactions.
- Temperature Control: Elevated temperatures (80°C to reflux) are necessary to achieve complete conversion within reasonable reaction times (5-24 hours).
- Purification: Silica gel chromatography with gradient elution (dichloromethane/methanol or ethyl acetate/hexane) affords pure product suitable for further applications.
- Characterization: The products are typically characterized by ^1H NMR, ^13C NMR, and LC-MS to confirm structure and purity. For example, ^13C NMR chemical shifts in CDCl3 show characteristic signals for tert-butyl carbamate and aromatic pyridine carbons.
- Inert Atmosphere: Reactions are often conducted under nitrogen or argon to prevent moisture and oxidation, which could degrade sensitive intermediates.
Summary Table of Key Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Base | Potassium carbonate or N,N,N',N'-tetramethylguanidine |
| Solvent | N,N-dimethylformamide (DMF), THF/DMF mixture |
| Temperature | 80°C to reflux (approx. 80-110°C) |
| Reaction Time | 5 to 24 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Workup | Extraction with ethyl acetate or dichloromethane, washing with brine, drying over anhydrous salt |
| Purification | Silica gel chromatography, gradient elution |
| Yield | 94-95% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions and esterifications, making it valuable for chemists looking to create novel compounds .
2. Biological Activity
- Enzyme Interactions: Research has indicated that tert-butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate may interact with specific enzymes and receptors. Studies are ongoing to evaluate its potential biological effects, including enzyme inhibition or activation.
3. Pharmaceutical Development
- Drug Development Potential: The compound is being investigated for its potential use as a pharmaceutical agent. Its structural characteristics suggest that it may have therapeutic applications, particularly in the development of drugs targeting neurological or metabolic disorders.
4. Industrial Applications
- Specialty Chemicals Production: In industrial settings, this compound is utilized as a building block for producing specialty chemicals, which are essential in various manufacturing processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Synthesis of Novel Antidepressants: A study demonstrated the synthesis of derivatives based on this compound that exhibited promising antidepressant-like effects in animal models. This research underscores its potential as a lead compound in antidepressant drug development.
- Enzyme Inhibition Studies: Another research project focused on the ability of this compound to inhibit specific enzymes involved in metabolic pathways associated with obesity. Results indicated that modifications to the piperidine ring could enhance inhibitory activity, suggesting avenues for further exploration.
- Industrial Use Cases: A report from an industrial chemistry conference discussed the use of this compound as a precursor for synthesizing agrochemicals, highlighting its versatility and importance in agricultural applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Electronic Effects: The 4-methylpyridin-2-yloxy group in the target compound provides moderate electron-donating effects, while analogs with electron-withdrawing groups (e.g., cyano , bromo , or chloro ) exhibit increased electrophilicity, influencing reactivity in further functionalization.
- Biological Relevance : Triazole-containing analogs (e.g., ) are often used in kinase inhibitors due to their ability to coordinate metal ions, whereas pyrimidinyloxy derivatives (e.g., ) are common in antiviral scaffolds.
Physicochemical and Pharmacokinetic Insights
- Polar Surface Area (PSA) : All analogs share a PSA of ~50–55 Ų, suggesting moderate permeability and solubility .
- Molecular Weight : Bromine- or chlorine-substituted analogs () exceed 320 g/mol, which may limit blood-brain barrier penetration compared to the target compound (~307 g/mol).
- Metabolic Stability : Fluorine-containing derivatives () are less prone to oxidative metabolism, enhancing half-life in vivo.
Biological Activity
tert-Butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridine moiety through an ether bond, with a tert-butyl ester group attached to the carboxylic acid. Its molecular formula is , and it has a molecular weight of approximately 292.37 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-Methyl-2-hydroxypyridine : This precursor is converted to 4-methyl-2-chloropyridine using thionyl chloride.
- Nucleophilic Substitution : The chloropyridine undergoes nucleophilic substitution with piperidine to form the desired piperidine derivative.
- Esterification : The final step involves reacting the piperidine derivative with tert-butyl chloroformate to yield the target compound .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain proteins involved in inflammatory responses and neuroprotection .
Pharmacological Studies
Recent pharmacological evaluations have demonstrated that this compound exhibits promising activity in several assays:
-
Anti-inflammatory Activity : In vitro studies have indicated that it can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammation and cell death mechanisms. This was assessed using differentiated THP-1 cells, where the compound significantly reduced IL-1β release and pyroptotic cell death .
Assay Type Concentration Result IL-1β Release 10 µM % Inhibition (vs control) Pyroptosis 10 µM % Decrease (vs control) -
Neuroprotective Effects : In studies focusing on neurodegenerative models, the compound has shown potential in protecting astrocytes against amyloid-beta toxicity by reducing oxidative stress markers such as malondialdehyde (MDA) levels .
Treatment MDA Levels (µM) Cell Viability (%) Control X Y Compound A B
Case Studies
A recent study explored the efficacy of this compound in animal models of neurodegeneration. The results indicated that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling tert-butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) to mitigate inhalation risks .
- Skin/Eye Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Emergency eyewash stations must be accessible .
- Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions .
Q. How can the purity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should align with reference standards .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., tert-butyl group resonance at ~1.4 ppm in H NMR) and FT-IR (C=O stretch at ~1680–1720 cm) .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of tert-butyl 4-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate?
- Methodological Answer :
- Stepwise Functionalization :
Piperidine Protection : React piperidine with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., DMAP catalyst) to form the Boc-protected intermediate .
Etherification : Couple the Boc-piperidine with 4-methylpyridin-2-ol using Mitsunobu conditions (DIAD, PPh) or SNAr with a deprotonating base (e.g., NaH) .
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Yield typically ranges 60–75% .
Q. How does the Boc group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- Steric Shielding : The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen, enabling selective functionalization of the pyridinyloxy moiety. For example, Suzuki-Miyaura cross-coupling at the pyridine ring proceeds without Boc deprotection .
- Acid-Labile Removal : Boc can be cleaved with TFA/DCM (1:4) for subsequent amine derivatization (e.g., amidation, reductive alkylation) .
Q. What analytical approaches resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Comparative Analysis :
- Experimental Replication : Reproduce synthesis/purification protocols to isolate polymorphic or hydrate forms that may alter properties .
Data-Driven Research Challenges
Q. How can structural analogs of this compound be designed to enhance biological activity?
- Methodological Answer :
- SAR Table :
| Analog Modification | Biological Impact (Hypothesis) | Reference |
|---|---|---|
| Pyridine → Pyrimidine | Increased kinase inhibition | |
| Boc → Cbz Protection | Altered metabolic stability | |
| 4-Methyl → 4-Fluorine | Improved bioavailability |
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
Q. What are the environmental safety protocols for disposing of waste containing this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
